molecular formula C19H16N2O6 B11704082 Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11704082
M. Wt: 368.3 g/mol
InChI Key: RRRDBJABKVBJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound characterized by the presence of a butyl ester group, a nitro group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.

    Substitution: Aqueous sodium hydroxide under reflux conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate.

    Substitution: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, including polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies:

Mechanism of Action

The mechanism of action of Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but lacks the butyl ester group.

    4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate: Similar structure but with an amino group instead of a nitro group.

    4-(1,3-dioxoisoindol-2-yl)benzoic acid: Lacks the nitro group and butyl ester group.

Uniqueness

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butyl ester group enhances its solubility and potential for use in various organic solvents, while the nitro group provides a site for further chemical modification.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16N2O6/c1-2-3-11-27-19(24)12-7-9-13(10-8-12)20-17(22)14-5-4-6-15(21(25)26)16(14)18(20)23/h4-10H,2-3,11H2,1H3

InChI Key

RRRDBJABKVBJGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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